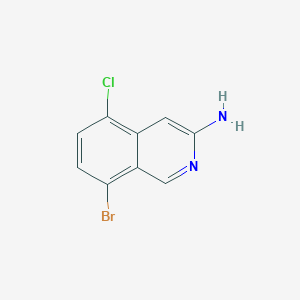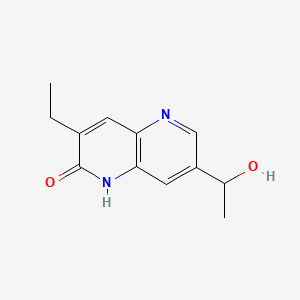
5-Azido-3-iodo-1-trityl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-3-iodo-1-trityl-1H-indazole is a complex organic compound with the molecular formula C26H18IN5. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of azido, iodo, and trityl groups in its structure makes it a unique and versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-3-iodo-1-trityl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 1H-indazole, followed by the introduction of the azido group through nucleophilic substitution. The trityl group is then added to the nitrogen atom of the indazole ring to protect it during subsequent reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Azido-3-iodo-1-trityl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
5-Azido-3-iodo-1-trityl-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.
Mecanismo De Acción
The mechanism of action of 5-Azido-3-iodo-1-trityl-1H-indazole depends on its specific application. In bioconjugation, the azido group can undergo click chemistry reactions with alkynes to form stable triazole linkages. In drug development, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved can vary widely depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
5-Azido-1H-indazole: Lacks the iodo and trityl groups, making it less versatile in certain reactions.
3-Iodo-1H-indazole: Lacks the azido and trityl groups, limiting its applications in bioconjugation.
1-Trityl-1H-indazole: Lacks the azido and iodo groups, reducing its reactivity in substitution reactions.
Uniqueness
5-Azido-3-iodo-1-trityl-1H-indazole is unique due to the presence of all three functional groups (azido, iodo, and trityl) in its structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C26H18IN5 |
|---|---|
Peso molecular |
527.4 g/mol |
Nombre IUPAC |
5-azido-3-iodo-1-tritylindazole |
InChI |
InChI=1S/C26H18IN5/c27-25-23-18-22(29-31-28)16-17-24(23)32(30-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H |
Clave InChI |
UVUUKOPQXKHFSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N=[N+]=[N-])C(=N4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol](/img/structure/B13937835.png)
![Pyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B13937839.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester](/img/structure/B13937844.png)
![7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13937858.png)

![2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13937864.png)




![7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13937895.png)

